5-(5-Ethyl-1,3-oxazol-4-yl)-3-(thiophen-3-ylmethyl)-1,2,4-oxadiazole
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Overview
Description
5-(5-Ethyl-1,3-oxazol-4-yl)-3-(thiophen-3-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both oxazole and oxadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Ethyl-1,3-oxazol-4-yl)-3-(thiophen-3-ylmethyl)-1,2,4-oxadiazole typically involves the formation of the oxazole and oxadiazole rings through cyclization reactions. Common starting materials might include ethyl-substituted oxazole precursors and thiophene derivatives. Reaction conditions often involve the use of dehydrating agents and catalysts to facilitate ring closure.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scalable synthetic routes that ensure high yield and purity. This might include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the oxadiazole ring, potentially opening it to form different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the oxazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.
Industry
Industrially, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.
Mechanism of Action
The mechanism of action for compounds like 5-(5-Ethyl-1,3-oxazol-4-yl)-3-(thiophen-3-ylmethyl)-1,2,4-oxadiazole often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound might inhibit a key enzyme in a metabolic pathway, thereby exerting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Methyl-1,3-oxazol-4-yl)-3-(thiophen-3-ylmethyl)-1,2,4-oxadiazole
- 5-(5-Propyl-1,3-oxazol-4-yl)-3-(thiophen-3-ylmethyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-(5-Ethyl-1,3-oxazol-4-yl)-3-(thiophen-3-ylmethyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group on the oxazole ring and the thiophen-3-ylmethyl group on the oxadiazole ring may confer unique properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
5-(5-ethyl-1,3-oxazol-4-yl)-3-(thiophen-3-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-2-9-11(13-7-16-9)12-14-10(15-17-12)5-8-3-4-18-6-8/h3-4,6-7H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHHCULMDLHEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C2=NC(=NO2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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